2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride
Overview
Description
“2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H15N3O. Its molecular weight is 229.71 . This compound is a salt, as indicated by the presence of hydrochloride in its name .
Synthesis Analysis
The synthesis of piperidinones, which are key precursors for drugs construction, has been a significant part of pharmaceutical industry . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine . An organophotocatalysed [1 + 2 + 3] strategy has also been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives, including those related to 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride, have been explored for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have provided insights into the global reactivity parameters and adsorption behaviors of these compounds, offering potential applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).
Sigma-1 Receptor Antagonists for Neuropathic Pain
Research has also focused on the development of novel sigma-1 receptor (σ1R) antagonists based on the pyrimidine scaffold, including structures related to 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride, for treating neuropathic pain. These compounds have shown promise in preclinical studies, demonstrating potent antinociceptive effects in animal models without significant motor impairments, highlighting their potential in pain management (Lan et al., 2014).
Antimicrobial Applications
Certain piperidine-modified pyrimidine derivatives have exhibited antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. For instance, some 2-piperidinomethylamino derivatives have shown significant activity against a range of bacteria and fungi, indicating the role of such compounds in addressing microbial resistance (Imran et al., 2016).
DNA Detection and Anticancer Research
Novel benzimidazo[1,2-a]quinolines substituted with piperidine, among other structures, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. This research underscores the utility of piperidine-containing compounds in molecular biology, specifically in DNA detection and potentially in anticancer therapy (Perin et al., 2011).
properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBOZJCPXQJDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.